molecular formula C18H16N2O5 B2819516 Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1356681-14-5

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2819516
CAS No.: 1356681-14-5
M. Wt: 340.335
InChI Key: YZUVCBNCUXUCEL-UHFFFAOYSA-N
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Description

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formyl-2-methoxyphenol with an appropriate imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUVCBNCUXUCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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